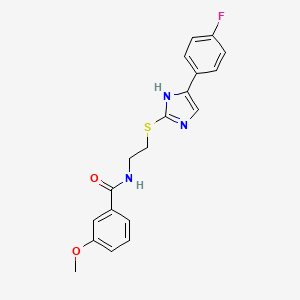

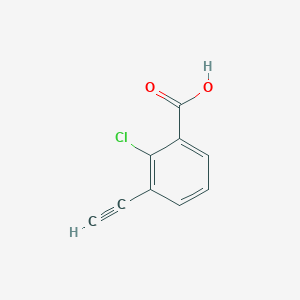

2-Chloro-3-ethynylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-3-ethynylbenzoic acid is a chemical compound that can be categorized within the broader family of halogenated benzoic acids, which are known for their diverse chemical reactivity and utility in organic synthesis. These compounds serve as building blocks in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials.

Synthesis Analysis

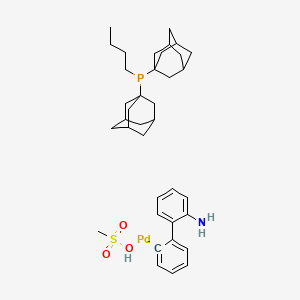

The synthesis of halogenated benzoic acids typically involves carbonylation reactions where halogenated biphenyls are subjected to a carbonylation reaction, leading to the substitution of the halogen atom and formation of the benzoic acid derivative (Boyarskiy, Fonari, Suwińska, & Simonov, 2009). Although the specific synthesis of 2-Chloro-3-ethynylbenzoic acid is not directly mentioned, the general strategy involves nucleophilic substitution reactions, halogenation, and carboxylation steps.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by X-ray diffraction (XRD) techniques, revealing steric interactions between substituents and the formation of stable carboxyl supramolecular synthons. Weak interactions involving the carbonyl oxygen atom and the halogen atom are also noted, which could influence the reactivity and physical properties of these compounds (Boyarskiy et al., 2009).

科学的研究の応用

Thermoresponsive Chiroptical Properties

One study focused on the thermoresponsive material characteristics of poly(4‘-ethynylbenzo-15-crown-5), which exhibits chiral on−off switching properties. This material demonstrated significant changes in circular dichroism intensity with temperature variations, suggesting potential applications in smart materials and sensors (Sakai et al., 2006).

Metal-Organic Frameworks (MOFs)

Another application involves the synthesis of 4,4'-ethynylenedibenzoic acids for constructing Zn-based, mixed-ligand metal-organic frameworks (MOFs). By varying the functionality in the 3- and 3'-positions of these linkers, researchers could create MOFs with different connectivities and levels of interpenetration, highlighting the role of 2-Chloro-3-ethynylbenzoic acid derivatives in the structural diversity of porous materials (Gadzikwa et al., 2008).

Nonlinear Optical Materials

The synthesis and characterization of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds with carboxylic acid groups and ester substituents, have shown significant optical nonlinearity. These compounds are potential candidates for optical limiting applications, demonstrating the utility of 2-Chloro-3-ethynylbenzoic acid derivatives in the development of nonlinear optical materials (Chandrakantha et al., 2013).

Fluorescent pH Sensors

Research into heteroatom-containing organic fluorophores, such as 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, has highlighted their potential as fluorescent pH sensors. These materials exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making them suitable for detecting acidic and basic organic vapors (Yang et al., 2013).

Dye-Sensitized Solar Cells

Another study systematically investigated the impact of electron-acceptors in dye-sensitized solar cells, demonstrating how conjugating various electron-acceptor groups to a binary electron-donor can significantly affect the photovoltaic parameters and cell stability. This research underscores the potential of 2-Chloro-3-ethynylbenzoic acid derivatives in enhancing the efficiency and durability of photoelectrochemical cells (Yang et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gear .

作用機序

Target of Action

It is structurally similar to benzoic acid, which is known to have antimicrobial properties and is widely used as a food preservative . Benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .

Mode of Action

Based on its structural similarity to benzoic acid, it may interact with microbial enzymes, disrupting their metabolic processes

Biochemical Pathways

Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver, forming hippuric acid, which is then excreted . This suggests that 2-Chloro-3-ethynylbenzoic acid may also be involved in glycine conjugation pathways.

Pharmacokinetics

As a structurally similar compound, benzoic acid is known to be rapidly absorbed and metabolized in the liver, where it is conjugated with glycine and excreted as hippuric acid .

Result of Action

Benzoic acid, a structurally similar compound, is known to have antimicrobial properties, suggesting that 2-chloro-3-ethynylbenzoic acid may also have similar effects .

特性

IUPAC Name |

2-chloro-3-ethynylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKGHWFGWKCPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-ethynylbenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide](/img/structure/B2494678.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)

![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2494692.png)